![molecular formula C16H12Cl2N2O2S B4615362 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone typically involves the condensation of furan derivatives with thiazolidinone or imidazolidinone moieties. For example, derivatives of thiazolidinone containing furan moieties exhibit moderate to strong antiproliferative activity, which underscores the importance of the furan component in these compounds (Chandrappa et al., 2009). Another study describes the reaction of thiophene oxide with methylene-imidazolidine, leading to various cyclization and dimerization products, highlighting the versatility of these reactions (Nakayama et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For instance, a study detailed the crystal structure of a related compound, providing insight into its stereochemistry and electronic structure, which are crucial for understanding its reactivity and properties (Sharma et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution, which is influenced by the electron-donating or withdrawing nature of substituents on the furan ring. The reactivity pattern is crucial for further functionalization and application of these molecules (Vlasova et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for the practical application of these compounds. These properties are often determined using analytical techniques such as crystallography and are influenced by the molecular structure and intermolecular interactions within the crystal lattice (Ogawa et al., 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in biological systems or chemical reactions. For example, the presence of electron-donating groups on the thiazolidinone moiety significantly impacts its anticancer activity, demonstrating the importance of chemical properties in determining biological activity (Chandrappa et al., 2009).
Scientific Research Applications
Chemical Reactions and Synthesis
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is involved in complex chemical reactions, contributing to the synthesis of novel compounds. For instance, the reaction between 3,4-di-t-butylthiophene 1-oxide and 2-methylene-1,3-dimethylimidazolidine led to the formation of unique cyclopropa[b]thiophene and 1,3-dimethyl-2-imidazolidinone derivatives through methylene transfer and [4+4] cyclodimerization processes, showcasing the compound's role in facilitating intricate chemical transformations (Nakayama et al., 2001).
Anticancer and Antiproliferative Properties
The compound's derivatives, particularly those with a thiazolidinone framework, have shown promising anticancer properties. For instance, certain derivatives demonstrated moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment. The presence of electron-donating groups on the thiazolidinone moiety was found to significantly influence the anticancer activity, indicating the importance of structural modifications in enhancing therapeutic efficacy (Chandrappa et al., 2009).
properties
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-19-12(15(21)20(2)16(19)23)8-9-6-7-13(22-9)10-4-3-5-11(17)14(10)18/h3-8H,1-2H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURKJQWJXUHQBD-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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